![molecular formula C16H20N2O3 B2671442 1-[4-(3-Phenoxypropanoyl)piperazin-1-yl]prop-2-en-1-one CAS No. 2094347-78-9](/img/structure/B2671442.png)
1-[4-(3-Phenoxypropanoyl)piperazin-1-yl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the compound “1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one” was synthesized and its structure was confirmed by FTIR, 1H and 13C NMR, HRMS, and X-ray single crystal diffraction .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as 1H NMR, 13C NMR, and HRMS . In addition, X-ray single crystal diffraction has been used to confirm the structure .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the compound “1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one” was found to be a potent, non-selective antagonist of α1B and α2A-adrenoceptors .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the stability of the parameters of prop-2-en-1-one based single crystals was studied .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for the study of similar compounds could involve further investigation of their potential benefits in the improvement of the reduction of elevated glucose and triglyceride levels . Additionally, the development of more potent anti-tubercular agents could be another area of focus .
properties
IUPAC Name |
3-phenoxy-1-(4-prop-2-enoylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-2-15(19)17-9-11-18(12-10-17)16(20)8-13-21-14-6-4-3-5-7-14/h2-7H,1,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQSHDJAFDAXFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)C(=O)CCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Phenoxypropanoyl)piperazin-1-yl]prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

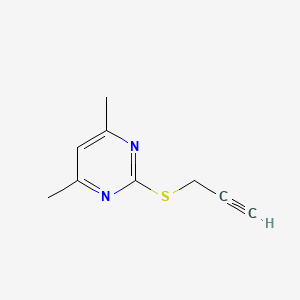
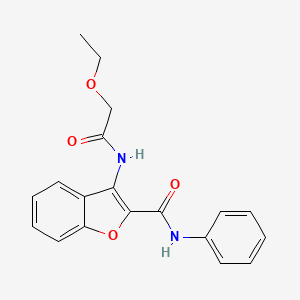
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2671362.png)
![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(2-oxotetrahydrothiophen-3-yl)acetamide](/img/structure/B2671363.png)
![N-(2,4-difluorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2671364.png)

![1-Benzyl-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-ylmethyl)-1,6-diazaspiro[3.3]heptan-2-one](/img/structure/B2671368.png)
![2-({3-[N-(4-fluorophenyl)4-methylbenzenesulfonamido]-2-hydroxypropyl}amino)butanoic acid](/img/structure/B2671372.png)
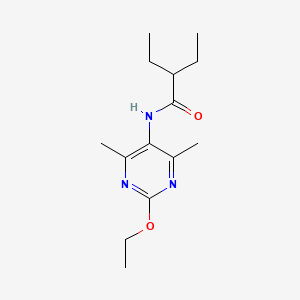
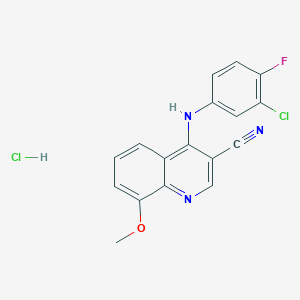
![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2671376.png)
![N-[(Acetylamino)(4-nitrophenyl)methyl]acetamide](/img/structure/B2671377.png)
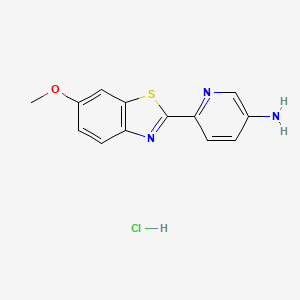
![7-(3-ethoxypropyl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2671379.png)